molecular formula C8H9BrN2O B2905122 2-amino-N-(4-bromophenyl)acetamide CAS No. 325852-86-6

2-amino-N-(4-bromophenyl)acetamide

Cat. No.: B2905122
CAS No.: 325852-86-6
M. Wt: 229.077
InChI Key: AXRMYSHRBDXGGO-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromophenyl)acetamide is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of acetamide where the hydrogen atom of the amide group is substituted by a 4-bromophenyl group and an amino group is attached to the alpha carbon of the acetamide. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)acetamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the product is typically done through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or sulfonyl derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 4-hydroxy, 4-amino, or 4-alkyl derivatives.

    Oxidation: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

2-amino-N-(4-bromophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromoacetanilide
  • 4-bromo-N-methylacetamide
  • 4-bromo-N-phenylacetamide

Uniqueness

2-amino-N-(4-bromophenyl)acetamide is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets, making it a versatile compound in various applications.

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRMYSHRBDXGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320274
Record name 2-amino-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325852-86-6
Record name 2-amino-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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